4-[(2-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzonitrile
Overview
Description
4-[(2-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzonitrile is an organic compound that features a complex aromatic structure This compound is characterized by the presence of fluorine, iodine, and methoxy functional groups attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine.
Diazotization: Formation of a diazonium salt from the amine.
Sandmeyer Reaction: Substitution of the diazonium group with iodine.
Methoxylation: Introduction of the methoxy group.
Fluorobenzylation: Attachment of the 2-fluorobenzyl group via an ether linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic steps, often using continuous flow reactors to enhance reaction efficiency and yield. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a carbonyl group.
Reduction: Reduction of the nitrile group to an amine.
Substitution: Halogen exchange reactions, particularly involving the iodine atom.
Coupling Reactions: Such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogen exchange using reagents like sodium iodide (NaI) in acetone.
Coupling Reactions: Palladium catalysts (Pd) with bases like potassium carbonate (K2CO3) in organic solvents.
Major Products
Oxidation: Formation of 4-[(2-fluorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde.
Reduction: Formation of 4-[(2-fluorobenzyl)oxy]-3-iodo-5-methoxybenzylamine.
Substitution: Formation of 4-[(2-fluorobenzyl)oxy]-3-chloro-5-methoxybenzonitrile.
Coupling Reactions: Formation of various substituted benzonitriles depending on the coupling partner.
Scientific Research Applications
4-[(2-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of advanced polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(2-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzonitrile involves its interaction with specific molecular targets. The presence of the fluorine and iodine atoms can enhance its binding affinity to certain enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-fluorobenzyl)oxy]-3-chloro-5-methoxybenzonitrile
- 4-[(2-fluorobenzyl)oxy]-3-bromo-5-methoxybenzonitrile
- 4-[(2-fluorobenzyl)oxy]-3-iodo-5-hydroxybenzonitrile
Uniqueness
4-[(2-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the iodine atom, in particular, allows for versatile synthetic modifications and applications in various fields of research.
Properties
IUPAC Name |
4-[(2-fluorophenyl)methoxy]-3-iodo-5-methoxybenzonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FINO2/c1-19-14-7-10(8-18)6-13(17)15(14)20-9-11-4-2-3-5-12(11)16/h2-7H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIIVXKMAZJQFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C#N)I)OCC2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FINO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.